5-(Difluorométhyl)-1-méthyl-1H-pyrazole-4-carboxylate d'éthyle

Vue d'ensemble

Description

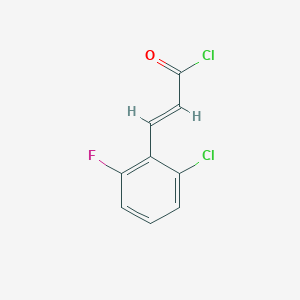

Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 851725-98-9. It has a molecular weight of 204.18 . The IUPAC name for this compound is ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate .

Molecular Structure Analysis

The InChI code for Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is1S/C8H10F2N2O2/c1-3-14-8(13)5-4-11-12(2)6(5)7(9)10/h4,7H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is a solid under normal conditions . It should be stored in an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique

Synthèse pharmaceutique

Ce composé est utilisé dans la synthèse de divers produits pharmaceutiques en raison de sa capacité à introduire des groupes difluorométhyles dans les molécules. Le groupe difluorométhyle est connu pour améliorer la stabilité métabolique et la biodisponibilité des produits pharmaceutiques. Par exemple, il peut être utilisé dans la fonctionnalisation tardive de molécules complexes, permettant la modification précise de médicaments existants pour améliorer leurs propriétés pharmacocinétiques .

Chimie médicinale

Le composé trouve des applications en chimie médicinale, en particulier dans la conception de glycomimétiques. Les glycomimétiques fluorés présentent une stabilité et une affinité de liaison accrues, ce qui en fait des agents thérapeutiques potentiels pour cibler les interactions glucides-protéines impliquées dans les maladies .

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Mode of Action

It’s worth noting that difluoromethylation processes based on x–cf2h bond formation have been studied extensively . In these processes, a difluoromethyl radical adds to a metal complex, which then undergoes reductive elimination to release the difluoromethylated product . This could potentially be a part of the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been found to affect mitochondrial respiration by inhibiting complex i . This inhibition can disrupt the electron transport chain, affecting ATP production and potentially leading to cell death.

Result of Action

Inhibition of mitochondrial complex i, as seen in similar compounds, can lead to disruption of atp production and potential cell death .

Analyse Biochimique

Biochemical Properties

Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby affecting the metabolic pathways they regulate .

Cellular Effects

The effects of Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including organ damage and impaired physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. The compound’s involvement in these pathways highlights its potential impact on overall metabolic processes.

Transport and Distribution

The transport and distribution of Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Its localization and accumulation within cells can influence its efficacy and potential side effects.

Subcellular Localization

Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity.

Propriétés

IUPAC Name |

ethyl 5-(difluoromethyl)-1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O2/c1-3-14-8(13)5-4-11-12(2)6(5)7(9)10/h4,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCXDJXKBPZTTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672908 | |

| Record name | Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

851725-98-9 | |

| Record name | Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1452016.png)

![3-[4-(Trifluoromethyl)phenyl]pyrrolidine oxalate](/img/structure/B1452018.png)

![3-Methoxy-4-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452023.png)

![3-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452024.png)

![2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452025.png)

![3-[(2-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452026.png)